Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a thiophene group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene derivatives and suitable catalysts.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a hydroxymethylation reaction, which may involve formaldehyde and a base.
Protection with Tert-butyl Group: The tert-butyl group is introduced to protect the carboxylate functionality, typically using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of a thiophene group.
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-furanyl-pyrrolidine-1-carboxylate: Contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate imparts unique electronic properties and reactivity compared to its analogs with phenyl or furan rings. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-14(2,3)18-13(17)15-6-11(8-16)12(7-15)10-4-5-19-9-10/h4-5,9,11-12,16H,6-8H2,1-3H3/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPWHFIBDSSQE-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CSC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CSC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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